N-[(FURAN-2-YL)METHYL]-2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)ANILINE
Description
N-[(FURAN-2-YL)METHYL]-2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)ANILINE is a complex organic compound that features a furan ring, a nitro group, and a phenylmethanesulfonylpiperazine moiety
Properties
IUPAC Name |
5-(4-benzylsulfonylpiperazin-1-yl)-N-(furan-2-ylmethyl)-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O5S/c27-26(28)22-9-8-19(15-21(22)23-16-20-7-4-14-31-20)24-10-12-25(13-11-24)32(29,30)17-18-5-2-1-3-6-18/h1-9,14-15,23H,10-13,16-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZBQHANYUUTGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CO3)S(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)ANILINE typically involves multiple steps. One common approach is to start with the preparation of the furan-2-ylmethylamine, which is then reacted with a nitroaniline derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)ANILINE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, strong acids or bases for substitution reactions, and oxidizing agents for oxidation reactions. Typical conditions involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions. For example, reduction of the nitro group yields an amine, while hydrogenation of the furan ring produces a tetrahydrofuran derivative .
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)ANILINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)ANILINE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The phenylmethanesulfonylpiperazine moiety may enhance the compound’s ability to bind to specific proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)aniline: Shares the furan-2-ylmethyl group but lacks the nitro and phenylmethanesulfonylpiperazine moieties.
N-(2-furylmethyl)-N-phenylamine: Similar structure but with different substituents on the aromatic ring.
Uniqueness
N-[(FURAN-2-YL)METHYL]-2-NITRO-5-(4-PHENYLMETHANESULFONYLPIPERAZIN-1-YL)ANILINE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the nitro group, furan ring, and phenylmethanesulfonylpiperazine moiety makes it a versatile compound for various applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
